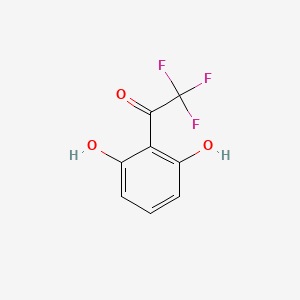![molecular formula C11H21BrN2 B13960313 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of both amine and bromomethyl functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)ethanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanamine group may interact with receptors or other biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes
Uniqueness
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine stands out due to its unique combination of functional groups and spirocyclic structure. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
Propiedades
Fórmula molecular |
C11H21BrN2 |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine |
InChI |
InChI=1S/C11H21BrN2/c12-8-10-1-2-11(7-10)3-5-14(9-11)6-4-13/h10H,1-9,13H2 |
Clave InChI |
GQXIEOFHMDDEKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CCN)CC1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


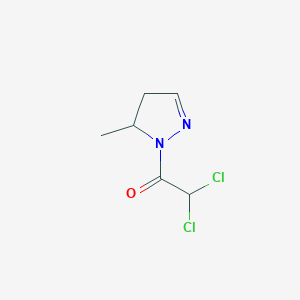
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
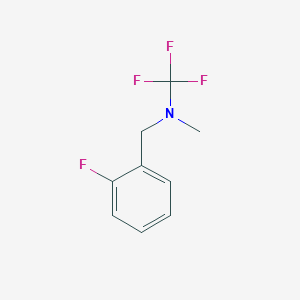
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
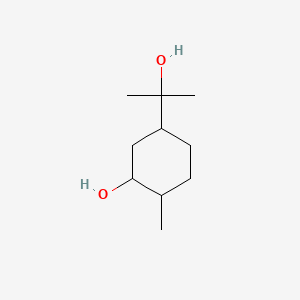
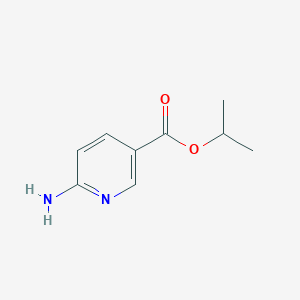


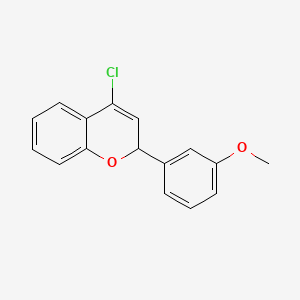
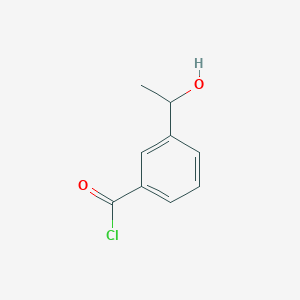
![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
